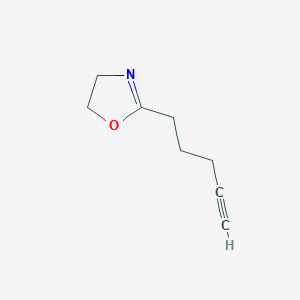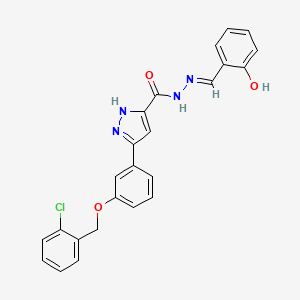
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate is a complex organic compound with the molecular formula C23H20N2O5S2 and a molecular weight of 468.55 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves multiple steps. One common method includes the reaction of 2-nitro-5-(prop-2-yn-1-yloxy)benzyl alcohol with 4-cyano-4-((phenylcarbonothioyl)thio)pentanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The alkyne group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and azides for click chemistry reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while click chemistry reactions yield triazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate involves its ability to participate in radical polymerization and click chemistry reactions. The nitro group can be reduced to an amine, which can then interact with various molecular targets. The alkyne group allows for the formation of stable triazole linkages through click chemistry, facilitating the conjugation of the compound with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Nitro-5-(prop-2-yn-1-yloxy)benzyl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate include:
- 2-Nitro-5-(2-propynyloxy)benzyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate
- (Prop-2-yn-1-yloxy)methylbenzene
Uniqueness
What sets this compound apart is its combination of a nitro group, an alkyne group, and a cyano group, which provides a unique set of chemical properties. This makes it particularly useful in controlled radical polymerization and bioconjugation applications .
Eigenschaften
CAS-Nummer |
1318075-32-9 |
|---|---|
Molekularformel |
C23H20N2O5S2 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2-nitro-5-prop-2-ynoxyphenyl)methyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate |
InChI |
InChI=1S/C23H20N2O5S2/c1-3-13-29-19-9-10-20(25(27)28)18(14-19)15-30-21(26)11-12-23(2,16-24)32-22(31)17-7-5-4-6-8-17/h1,4-10,14H,11-13,15H2,2H3 |
InChI-Schlüssel |
IOYDTDXAMFFKOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OCC1=C(C=CC(=C1)OCC#C)[N+](=O)[O-])(C#N)SC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)







![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


